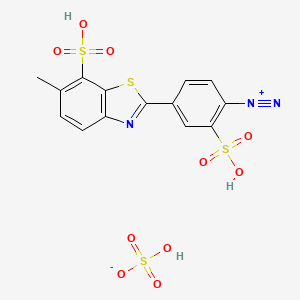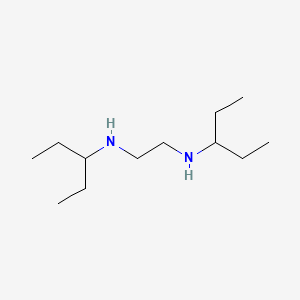
N,N'-Bis(3-pentyl)-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-pentyl)-ethylenediamine is a chemical compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-pentyl halides under basic conditions. The reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the carbon atoms of the 3-pentyl halides, resulting in the formation of N,N’-Bis(3-pentyl)-ethylenediamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-pentyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-pentyl)-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated compounds, such as alkyl halides, can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Compounds with different functional groups replacing the 3-pentyl groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-pentyl)-ethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and can form complexes with various metal ions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug discovery.
Industry: The compound can be used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-pentyl)-ethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biological processes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules and potentially alter their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)-ethylenediamine
- N,N’-Bis(3-pentyl)-perylene-3,4,9,10-bis(dicarboximide)
Uniqueness
N,N’-Bis(3-pentyl)-ethylenediamine is unique due to its specific structural features, such as the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural arrangement imparts distinct chemical properties and reactivity to the compound, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
88829-01-0 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N,N'-di(pentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-11(6-2)13-9-10-14-12(7-3)8-4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
WCZQQMYWEQYDLG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NCCNC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


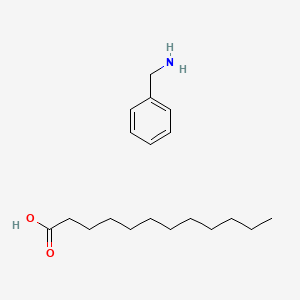
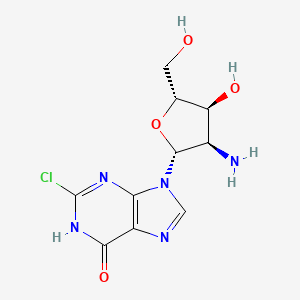
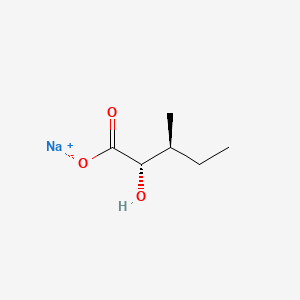

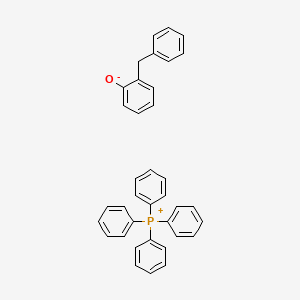
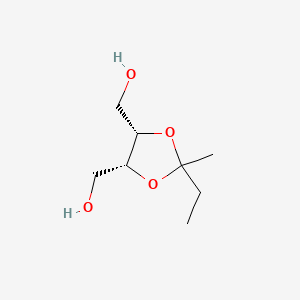

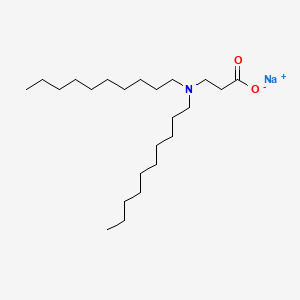
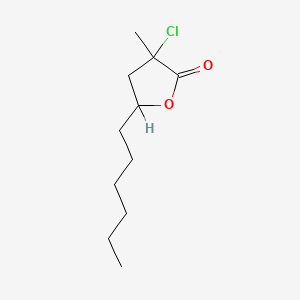

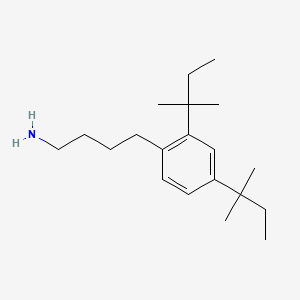
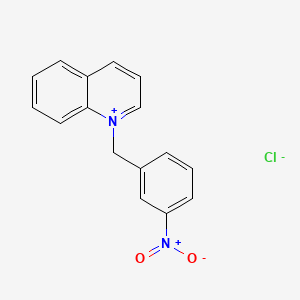
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
